![molecular formula C18H15N3O2S2 B2474263 4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 394227-64-6](/img/structure/B2474263.png)
4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
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Overview
Description
“4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as aminobenzenesulfonamides . It is offered by Benchchem for CAS No. 394227-64-6.
Synthesis Analysis
The synthesis of similar compounds involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The structure of the synthesized compounds was determined by one- and two-dimensional NMR and IR spectroscopy .Molecular Structure Analysis
The molecular structure of “this compound” was determined based on their elemental compositions, one- and two-dimensional NMR spectra, and IR spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds depend on the position and nature of substituents in the aldehyde component . The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 369.46.Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
Anticancer and Antimicrobial Agents : A series of compounds featuring benzothiazole and thiazole structures have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, compounds with a thiazolopyrimidine or oxadiazepine structure have shown promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Additionally, certain benzothiazole derivatives have been identified as potential antimicrobial agents, demonstrating significant inhibitory effects against a range of pathogenic strains.
Anti-Inflammatory and Analgesic Properties : Novel synthetic pathways have led to the creation of benzodifuran derivatives with significant anti-inflammatory and analgesic properties. These compounds have shown high inhibitory activity on COX-2, an enzyme associated with inflammation and pain, suggesting potential applications in developing new anti-inflammatory drugs.
Antiviral Activities : Benzamide-based compounds have been synthesized to explore their efficacy against viral infections. Notably, certain derivatives have demonstrated significant activity against the H5N1 subtype of the influenza A virus, indicating potential as antiviral agents.
Corrosion Inhibition : Benzothiazole derivatives have been investigated for their role in corrosion inhibition, specifically against steel in acidic solutions. These compounds offer a novel approach to protecting industrial materials from corrosion, highlighting their importance beyond biomedical applications.
Synthetic Methodologies and Chemical Properties : Research has also focused on developing novel synthetic routes to create benzothiazole and related compounds, exploring their chemical properties and potential applications in various fields.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-3-23-12-6-4-11(5-7-12)17(22)21-18-20-13-8-9-14-15(16(13)25-18)19-10(2)24-14/h4-9H,3H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLQPJJEBKNWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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